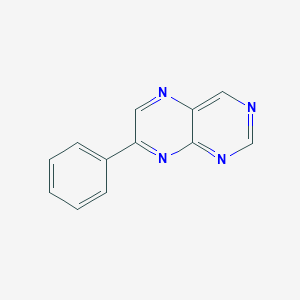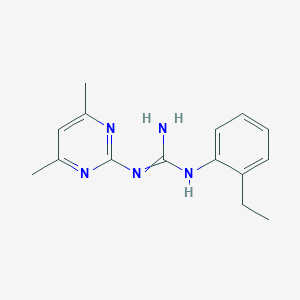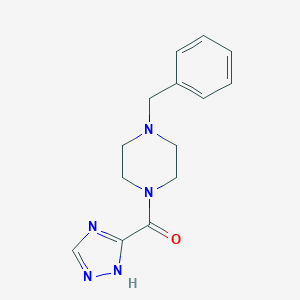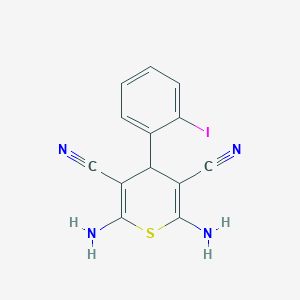
7-Phenylpteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Phenylpteridine is a heterocyclic compound that belongs to the class of pteridines. It is a derivative of pterin, which is an important compound in the biosynthesis of tetrahydrobiopterin. 7-Phenylpteridine has attracted significant attention in scientific research due to its potential applications in various fields, including medicine and biology.
科学的研究の応用
7-Phenylpteridine has been widely studied for its potential applications in various fields. In medicine, it has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases, such as Parkinson's disease. It has also been investigated for its potential anti-cancer properties. In biology, 7-Phenylpteridine has been used as a fluorescent probe to detect the presence of nitric oxide. It has also been studied for its role in the biosynthesis of tetrahydrobiopterin.
作用機序
The mechanism of action of 7-Phenylpteridine is not fully understood. However, it is believed to exert its neuroprotective effects by increasing the levels of tetrahydrobiopterin, which is an important cofactor for the production of neurotransmitters, such as dopamine and serotonin. It has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
7-Phenylpteridine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of tetrahydrobiopterin, which can improve the production of neurotransmitters and reduce oxidative stress. It has also been shown to have anti-inflammatory and anti-apoptotic effects.
実験室実験の利点と制限
One advantage of using 7-Phenylpteridine in lab experiments is its neuroprotective effects, which can be useful in studying neurodegenerative diseases. It can also be used as a fluorescent probe to detect the presence of nitric oxide. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 7-Phenylpteridine. One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to study its role in the biosynthesis of tetrahydrobiopterin and its effects on neurotransmitter production. Additionally, further research is needed to fully understand the mechanism of action of 7-Phenylpteridine and its biochemical and physiological effects.
合成法
The synthesis of 7-Phenylpteridine can be achieved through various methods. One of the most common methods is the condensation of 2-amino-4-phenyl-6-hydroxypyrimidine with formic acid. Another method involves the reaction of 2-amino-4-phenylpyrimidine with 2,4-dichloro-5-nitropyrimidine in the presence of a base. The yield of 7-Phenylpteridine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst.
特性
分子式 |
C12H8N4 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC名 |
7-phenylpteridine |
InChI |
InChI=1S/C12H8N4/c1-2-4-9(5-3-1)10-7-14-11-6-13-8-15-12(11)16-10/h1-8H |
InChIキー |
DOKUXKCHVYVEKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)




![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)

![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)


